2-(Bromomethyl)benzo[d]oxazole-6-methanol
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-6-methanol is a chemical compound with the molecular formula C8H6BrNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-methanol typically involves the bromination of 2-methylbenzoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-methanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include benzoxazole-6-carboxylic acid or benzoxazole-6-aldehyde.
Reduction: The major product is 2-methylbenzo[d]oxazole.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-6-methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-Methylbenzo[d]oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Benzoxazole-6-methanol: Lacks the bromomethyl group, affecting its reactivity and applications.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-methanol is unique due to the presence of both a bromomethyl and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
[2-(bromomethyl)-1,3-benzoxazol-6-yl]methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5H2 |
InChI Key |
OGSODAPDDBUYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)CBr |
Origin of Product |
United States |
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